molecular formula C23H30FN3O4S B2601764 N-cyclopropyl-1-(6-{[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]thio}pyridazin-3-yl)piperidine-3-carboxamide CAS No. 1116041-65-6

N-cyclopropyl-1-(6-{[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]thio}pyridazin-3-yl)piperidine-3-carboxamide

Cat. No. B2601764
CAS RN: 1116041-65-6
M. Wt: 463.57
InChI Key: JSTPBQSWNNTBNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-1-(6-{[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]thio}pyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C23H30FN3O4S and its molecular weight is 463.57. The purity is usually 95%.
BenchChem offers high-quality N-cyclopropyl-1-(6-{[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]thio}pyridazin-3-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-1-(6-{[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]thio}pyridazin-3-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antipsychotic Potential

Compounds structurally similar to the specified chemical have been explored for their antipsychotic potential. A study on heterocyclic analogues showed that derivatives exhibited potent in vivo activities and were evaluated as potential antipsychotic agents with a significant focus on minimizing side effects related to extrapyramidal symptoms (Norman et al., 1996).

Analgesic and Antiparkinsonian Activities

Another area of research involves the synthesis and evaluation of compounds for their analgesic and antiparkinsonian activities. A study detailed the preparation of substituted pyridine derivatives, which showed promising activities comparable to known drugs like Valdecoxib® and Benzatropine® (Amr et al., 2008).

Antitumor and Antioxidant Activities

Research into the antitumor and antioxidant activities of novel compounds also plays a significant role. Cyanoacetamide derivatives have been synthesized and evaluated, with several compounds exhibiting promising antioxidant activities (Bialy & Gouda, 2011).

Synthesis of Heterocycles

The utility of such compounds in the synthesis of new heterocycles is notable. Studies have reported the synthesis of tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives under specific conditions, contributing to the field of organic synthesis and offering potential new therapeutic agents (Abdalha et al., 2011).

Antimicrobial Evaluation

Finally, the antimicrobial evaluation of novel compounds is crucial in discovering new antibiotics. For instance, new pyridine-2(1H)-thiones, nicotinamides, and related derivatives have been synthesized and assessed for antimicrobial activities, providing insights into the development of new antimicrobial agents (Othman, 2013).

properties

IUPAC Name

methyl 4-cyclopropyl-7-fluoro-1,1-dioxo-6-(4-piperidin-1-ylpiperidin-1-yl)-1λ6,4-benzothiazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30FN3O4S/c1-31-23(28)22-15-27(17-5-6-17)20-14-19(18(24)13-21(20)32(22,29)30)26-11-7-16(8-12-26)25-9-3-2-4-10-25/h13-17H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTPBQSWNNTBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=C(S1(=O)=O)C=C(C(=C2)N3CCC(CC3)N4CCCCC4)F)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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